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3'-Inosine monophosphate

5'-nucleotidase enzyme kinetics substrate specificity

Sourcing generic 'IMP' without regioisomer specification introduces confounding variables that compromise assay reproducibility. 5'-nucleotidase hydrolyzes 3'-IMP at only ~1% the rate of 5'-IMP-a 100-fold differential essential for validating enzyme specificity and ruling out contaminating phosphatase activity. • 5'-Nucleotidase activity: <1% vs. 5'-IMP-confirms assay specificity • Obligate cIMP precursor via inosinate cyclase (5'-IMP cannot substitute) • LC-MS isomer reference standard for purine metabolomics • 3'-modified oligonucleotide synthesis precursor Supplied with analytical documentation. Isomeric purity verified to ensure experimental validity.

Molecular Formula C10H13N4O8P
Molecular Weight 348.21 g/mol
Cat. No. B12823955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Inosine monophosphate
Molecular FormulaC10H13N4O8P
Molecular Weight348.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OP(=O)(O)O)O
InChIInChI=1S/C10H13N4O8P/c15-1-4-7(22-23(18,19)20)6(16)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6?,7?,10-/m1/s1
InChIKeyXALREVCCJXUVAL-DGPXGRDGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Inosine Monophosphate Identity vs 5'-IMP


3'-Inosine monophosphate (3'-IMP; CAS 572-47-4; molecular weight 348.21 g/mol; formula C10H13N4O8P) is an inosine phosphate isomer bearing a monophosphate group exclusively at the 3'-hydroxyl position of the ribose moiety [1]. It is a purine ribonucleoside 3'-monophosphate that differs fundamentally from the commercially abundant flavor-enhancing isomer 5'-inosine monophosphate (5'-IMP; CAS 131-99-7), which carries the phosphate group at the 5'-position [2]. 3'-IMP is not an intermediate in de novo purine biosynthesis and is not incorporated into nucleic acids; it functions primarily as a biochemical probe for isomer-specific enzyme assays, a synthetic precursor for 3'-modified oligonucleotides, and a reference standard for distinguishing metabolic degradation products from anabolic intermediates in metabolomics workflows [1][3].

Why 3'-IMP Is Not Interchangeable with 5'-IMP


Substituting 3'-IMP with 5'-IMP or other inosine monophosphates is scientifically invalid because the phosphate regioisomerism dictates fundamentally different enzyme recognition, metabolic fate, and biochemical activity. 5'-IMP is a central metabolic intermediate processed efficiently by 5'-nucleotidases, IMP dehydrogenase, and adenylosuccinate synthetase, whereas 3'-IMP is a poor substrate for 5'-nucleotidase, exhibiting only ~1% of the activity observed with 5'-IMP [1]. In glycometabolism studies, 3',5'-cyclic IMP demonstrates glycogenolytic activity comparable to dibutyryl-cAMP in perfused rat liver, while 5'-AMP and inosine produce no significant glucose elevation [2]. Furthermore, 3'-IMP serves as a substrate for inosinate cyclase to generate the noncanonical second messenger cIMP (inosine 3',5'-cyclic monophosphate), whereas 5'-IMP cannot serve this signaling precursor role [3]. Generic sourcing of "IMP" without regioisomer specification introduces confounding variables that compromise assay reproducibility and invalidate mechanistic conclusions.

3'-IMP Specificity Evidence


5'-Nucleotidase Substrate Discrimination of 3'-IMP

3'-IMP is a markedly inferior substrate for 5'-nucleotidase (EC 3.1.3.5) compared to its 5'-regioisomer. When assayed under identical conditions, the enzyme displays only 1% of the hydrolytic activity toward 3'-IMP relative to 5'-IMP [1]. This substrate discrimination is a direct consequence of the enzyme's active-site geometry, which requires the phosphate group at the 5'-position for efficient catalysis. This quantitative disparity enables 3'-IMP to function as a negative control or specificity calibrator in 5'-nucleotidase activity assays where 5'-IMP serves as the primary substrate.

5'-nucleotidase enzyme kinetics substrate specificity nucleotide metabolism

Glycogenolytic Activity of 3',5'-Cyclic IMP

In isolated perfused rat liver studies, infusion of 3',5'-cyclic IMP at 7.8 mmoles/hr produced significant hyperglycemia, ranking among the most active cyclic nucleotides tested alongside dibutyryl-cAMP (DBC) and 3',5'-pTu [1]. In contrast, equimolar infusions of 5'-AMP, inosine, 3',5'-UMP, 3',5'-CMP, and 3',5'-TMP failed to significantly increase glucose output above Ringer solution control levels [1]. 3',5'-GMP produced only transient hyperglycemia restricted to the KRB perfusate condition [1]. This rank-order activity profile establishes 3',5'-cyclic IMP as a distinct glycogenolytic effector that cannot be functionally substituted by 5'-AMP or other cyclic nucleotides.

glycogenolysis cyclic nucleotides perfused liver hepatic metabolism

cIMP Production by Inosinate Cyclase from 3'-IMP

Enzymatic preparations from sea urchin sperm and rat lung catalyze the conversion of 3'-IMP (or ITP) to 3',5'-cyclic IMP (cIMP) via inosinate cyclase activity [1]. At 0.1 mM nucleoside triphosphate substrate concentration, the relative cyclase activities were guanylate cyclase: 1.0, deoxyguanylate cyclase: 0.5, and inosinate cyclase: 0.08 in sea urchin sperm particulate fractions [1]. In rat lung soluble preparations at 0.09 mM substrate, relative activities were guanylate cyclase: 1.0, deoxyguanylate cyclase: 1.7, and inosinate cyclase: 0.1 [1]. The product cIMP differs from cGMP by the absence of the 2-amino group on the purine ring, reducing its affinity for cGMP-dependent protein kinase Iα by more than two orders of magnitude [2].

cyclase cIMP second messenger noncanonical cyclic nucleotide

I-RNase Recognition of 3'-IMP in RNA Degradation

I-RNase (inosine-specific endoribonuclease, ENDOV) cleaves RNA at the second phosphodiester bond 3' to inosine residues, generating 5'-nucleotide monophosphates as cleavage products [1][2]. The presence of alternative unconventional nucleotides in RNA does not trigger degradation unless inosine residues are also present [3]. 3'-IMP, while not a direct product of this cleavage, serves as a valuable analytical reference standard for distinguishing authentic inosine-containing RNA degradation products (5'-IMP) from isomeric contaminants or artifacts in RNase digestion workflows. This isomer-specific detection is critical for accurate interpretation of RNA editing and A-to-I deamination studies.

ribonuclease RNA editing inosine-specific endoribonuclease ENDOV

3'-IMP Research and Industrial Applications


5'-Nucleotidase Assay Calibration

3'-IMP serves as an essential negative control substrate for 5'-nucleotidase (EC 3.1.3.5) activity assays, exhibiting only ~1% of the hydrolytic rate observed with the cognate substrate 5'-IMP [1]. This 100-fold differential enables researchers to confirm enzyme specificity, establish baseline background activity, and validate that observed phosphate release derives from genuine 5'-nucleotidase catalysis rather than contaminating phosphatase activity. Procurement of isomerically pure 3'-IMP is mandatory for these validation workflows; substitution with 5'-IMP or mixed isomer preparations invalidates the assay's discrimination capacity.

Noncanonical cIMP Biosynthesis and Signaling

3'-IMP (administered as the triphosphate form ITP or used in cyclase assays) is the obligate substrate for inosinate cyclase-mediated synthesis of 3',5'-cyclic IMP (cIMP), a noncanonical second messenger whose affinity for PKGIα is reduced by more than two orders of magnitude relative to cGMP [1][2]. 5'-IMP cannot serve this precursor function, as it lacks the 3'-phosphate group required for cyclization. Researchers investigating cIMP-mediated vascular responses, platelet function, or its proposed role as a functional antagonist to cGMP require authentic 3'-IMP or its triphosphate derivative to establish in vitro cyclase systems.

Metabolomics Isomer Discrimination in RNA Degradation

In LC-MS and HPLC-based metabolomics workflows, 3'-IMP functions as an essential isomer reference standard for distinguishing between 5'-IMP (the de novo purine biosynthesis intermediate and primary I-RNase degradation product) and 3'-IMP (a potential degradation artifact or contaminant) [1][2]. This isomer-specific identification is critical for accurate quantitation of purine metabolic flux and for interpreting RNA editing studies where inosine-containing RNAs are cleaved by I-RNase to yield 5'-IMP products. Without a 3'-IMP reference standard, isomer misassignment compromises the analytical validity of nucleotide metabolomics datasets.

3'-Phosphate Oligonucleotide Synthesis

3'-IMP is a precursor for the synthesis of 3'-phosphorylated oligonucleotides and 3'-modified nucleic acid constructs. Its regioisomeric identity (phosphate at 3'-OH) distinguishes it from the more common 5'-phosphorylated building blocks derived from 5'-IMP [1]. Researchers developing antisense oligonucleotides, siRNA, or aptamers requiring specific 3'-terminal modifications require 3'-IMP for precise control over phosphate placement, which dictates nuclease resistance, cellular uptake, and target binding affinity. Generic "IMP" procurement introduces regioisomer contamination that compromises synthetic yield and product homogeneity.

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